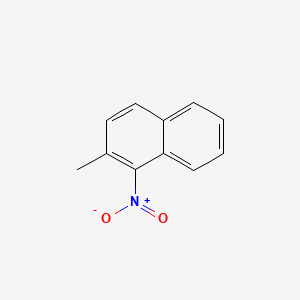

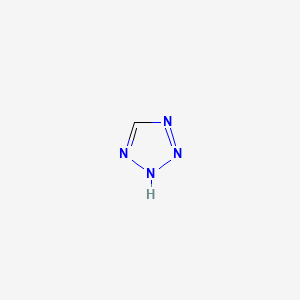

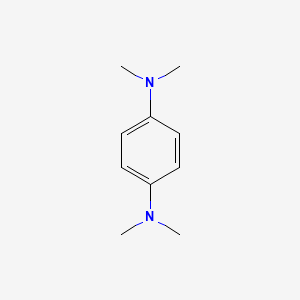

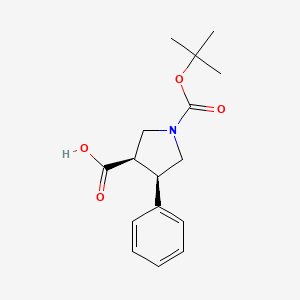

![molecular formula C22H23N3O9 B7767461 triazanium;5-[(3-carboxylato-4-hydroxyphenyl)-(3-carboxylato-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-hydroxybenzoate](/img/structure/B7767461.png)

triazanium;5-[(3-carboxylato-4-hydroxyphenyl)-(3-carboxylato-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-hydroxybenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound with the identifier “triazanium;5-[(3-carboxylato-4-hydroxyphenyl)-(3-carboxylato-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-hydroxybenzoate” is known as RUN domain-containing protein 3A. This compound is classified as a regulatory protein that binds to guanylate cyclase GC-A and potentiates its activation by atrial natriuretic factor and adenosine triphosphate. It is involved in small GTPase mediated signal transduction and positive regulation of guanylate cyclase activity .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of RUN domain-containing protein 3A involves recombinant DNA technology. The gene encoding this protein is cloned into an expression vector, which is then introduced into a host cell, such as Escherichia coli or HEK293 cells. The host cells are cultured under specific conditions to express the protein, which is subsequently purified using affinity chromatography techniques .

Industrial Production Methods

Industrial production of RUN domain-containing protein 3A follows similar principles as laboratory-scale preparation but on a larger scale. Bioreactors are used to culture the host cells, and the protein is harvested and purified using large-scale chromatography systems. Quality control measures are implemented to ensure the purity and activity of the protein.

Análisis De Reacciones Químicas

Types of Reactions

RUN domain-containing protein 3A primarily undergoes binding interactions rather than traditional chemical reactions. It binds to guanylate cyclase GC-A and other molecular targets involved in signal transduction pathways .

Common Reagents and Conditions

The common reagents used in the study of RUN domain-containing protein 3A include adenosine triphosphate, guanylate cyclase GC-A, and various buffers to maintain the appropriate pH and ionic strength for protein interactions.

Major Products Formed

The major products formed from the interactions of RUN domain-containing protein 3A are the activated forms of guanylate cyclase GC-A, which leads to the production of cyclic guanosine monophosphate, a secondary messenger involved in various physiological processes .

Aplicaciones Científicas De Investigación

RUN domain-containing protein 3A has several scientific research applications:

Chemistry: It is used to study protein-protein interactions and signal transduction pathways.

Biology: It plays a role in understanding the regulation of guanylate cyclase activity and its effects on cellular functions.

Medicine: RUN domain-containing protein 3A is investigated for its potential therapeutic applications in diseases related to dysregulated guanylate cyclase activity, such as cardiovascular diseases.

Mecanismo De Acción

RUN domain-containing protein 3A exerts its effects by binding to guanylate cyclase GC-A, which enhances the enzyme’s activation by atrial natriuretic factor and adenosine triphosphate. This binding leads to an increase in the production of cyclic guanosine monophosphate, which acts as a secondary messenger to mediate various physiological responses, including vasodilation and natriuresis .

Comparación Con Compuestos Similares

Similar Compounds

- RUN domain-containing protein 3B

- RUN domain-containing protein 3C

- Rap2-interacting protein 8

Uniqueness

RUN domain-containing protein 3A is unique in its specific binding affinity and regulatory effects on guanylate cyclase GC-A. While similar compounds may also interact with guanylate cyclase or other GTPase-related pathways, RUN domain-containing protein 3A has distinct molecular targets and regulatory mechanisms that differentiate it from other proteins in the same family .

Propiedades

IUPAC Name |

triazanium;5-[(3-carboxylato-4-hydroxyphenyl)-(3-carboxylato-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-hydroxybenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14O9.3H3N/c23-16-4-1-10(7-13(16)20(26)27)19(11-2-5-17(24)14(8-11)21(28)29)12-3-6-18(25)15(9-12)22(30)31;;;/h1-9,23-24H,(H,26,27)(H,28,29)(H,30,31);3*1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIPNSHNRCQOTRI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=C2C=CC(=O)C(=C2)C(=O)[O-])C3=CC(=C(C=C3)O)C(=O)[O-])C(=O)[O-])O.[NH4+].[NH4+].[NH4+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C(=C2C=CC(=O)C(=C2)C(=O)[O-])C3=CC(=C(C=C3)O)C(=O)[O-])C(=O)[O-])O.[NH4+].[NH4+].[NH4+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.